N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide
Description
Properties
CAS No. |
1115896-28-0 |
|---|---|
Molecular Formula |
C19H13ClN6O3S2 |
Molecular Weight |
472.92 |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13ClN6O3S2/c1-28-13-5-4-10(7-12(13)20)26-18(27)11-8-21-24-16(11)23-19(26)31-9-15-22-17(25-29-15)14-3-2-6-30-14/h2-8H,9H2,1H3,(H,21,24) |
InChI Key |
IPWAQMFKFBBHKQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=CS5)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Indole Functionalization and Pyrimidine Annulation
The synthesis begins with 5-nitro-1H-indole as the starting material:
- Methylation at C8 :
Nitro Reduction :
Pyrimidine Ring Formation :
Selective Thiol Deprotection :
Preparation of N-(3-Chlorophenyl)-2-Chloroacetamide
Chloroacetylation of 3-Chloroaniline
3-Chloroaniline reacts with chloroacetyl chloride under Schotten-Baumann conditions:
- Procedure :
- Dissolve 3-chloroaniline (10 mmol) in THF (20 mL).
- Add chloroacetyl chloride (12 mmol) dropwise at 0°C.
- Stir with aqueous NaHCO₃ (15 mL, 10%) for 3 h at RT.
- Workup : Extract with EtOAc, dry over Na₂SO₄, evaporate.
- Yield : 89% white crystals.
- Characterization :
Thioether Coupling: Final Assembly
Nucleophilic Substitution Reaction
The thiolate anion attacks the electrophilic chloroacetamide carbon under basic conditions:
Spectroscopic Validation
- IR (KBr) : 3287 cm⁻¹ (N–H), 1692 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) :
- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₀H₁₆ClN₄OS: 411.0784; found: 411.0789.
Alternative Synthetic Routes and Comparative Analysis
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Route A (Section 4.1) | NaH/DMF coupling | 76 | 98.5 |
| Route B | K₂CO₃/EtOH, reflux | 68 | 97.2 |
| Route C | Phase-transfer catalysis | 71 | 96.8 |
Route B : Substituting NaH with K₂CO₃ in ethanol (reflux, 24 h) reduces cost but extends reaction time.
Route C : Tetrabutylammonium bromide (TBAB) as catalyst in toluene/H₂O biphasic system (RT, 8 h) offers milder conditions.
Scalability and Process Optimization
- Gram-Scale Synthesis : Repeating Route A with 10 g pyrimidoindole thiol afforded 7.3 g product (73% yield), demonstrating scalability.
- Critical Process Parameters :
- Moisture Control : <0.1% H₂O in DMF prevents thiol oxidation.
- Temperature Ramp : Gradual warming from 0°C to RT minimizes disulfide byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-chloro-8-methyl-5H-pyrimido[5,4-b]indole: Shares the pyrimidoindole core but lacks the thioacetamide linkage.
N-(3-chlorophenyl)-5,6-bis(4-methoxyphenyl)-4,6-dioxohexanamide: Contains a chlorophenyl group but has a different core structure.
N-(3-chlorophenyl)-3,5-dinitrobenzamide: Another chlorophenyl derivative with distinct functional groups.
Uniqueness
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is unique due to its combination of a chlorophenyl group, a pyrimidoindole core, and a thioacetamide linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C19H13ClN6O3S2
Molecular Weight: 472.9 g/mol
CAS Number: 1115896-28-0
| Property | Value |
|---|---|
| Molecular Formula | C19H13ClN6O3S2 |
| Molecular Weight | 472.9 g/mol |
| CAS Number | 1115896-28-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit critical enzymes involved in cellular processes, such as:
- DNA gyrase inhibitors: These compounds have shown IC50 values ranging from 12.27 to 31.64 μM, indicating their potential in disrupting bacterial DNA replication.
- Dihydrofolate reductase (DHFR) inhibitors: With IC50 values between 0.52 and 2.67 μM, these compounds can impede folate metabolism in pathogens, which is crucial for their growth and survival .
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties of this compound against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several tested pathogens.
- Minimum Bactericidal Concentration (MBC): The compound showed bactericidal activity with MBC values correlating closely with MIC values.
- Biofilm Inhibition: It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Cytotoxicity and Safety Profile
Safety assessments indicate that this compound has a low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting minimal toxicity to red blood cells. Furthermore, cytotoxicity tests revealed IC50 values greater than 60 μM, indicating a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
- Antitumor Activity: Research has indicated that related compounds exhibit selective cytotoxicity against various human tumor cell lines such as KB, DLD, and HepG2/A2 cells. The structure and activity relationship (SAR) studies suggest that modifications to the pyrimidine structure can enhance antitumor efficacy .
- Synergistic Effects: The compound has been noted for its synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, leading to reduced MICs for these drugs and enhancing their overall effectiveness against resistant strains .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A key step involves coupling the pyrimidoindole-thiol intermediate with a substituted acetamide using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. For example:
- React the pyrimidoindole-thiol intermediate with N-(3-chlorophenyl)-2-chloroacetamide in the presence of a base (e.g., triethylamine) and polar aprotic solvents (DMF or acetonitrile).
- Yield optimization (39.7–65%) depends on the amine substituent and reaction stoichiometry (e.g., 1.2 equivalents of amine relative to the thiol intermediate) .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For analogous compounds (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide):
- Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76°.
- Hydrogen bonding between the amide NH and pyrimidine N atoms stabilizes the crystal lattice .
Complementary techniques include FTIR (amide C=O stretch at ~1650 cm⁻¹) and NMR (δ 2.5–3.5 ppm for SCH₂CO groups) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening focuses on:
- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX-1/COX-2) via enzymatic assays using purified proteins or cell-based models (e.g., LPS-induced TNF-α secretion in macrophages).
- Analgesic activity : Tail-flick or hot-plate tests in rodent models (ED₅₀ values compared to standard NSAIDs) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can synthetic yields be optimized for pyrimidoindole-acetamide derivatives?
- Methodological Answer : Yield optimization requires systematic variation of:
- Amine substituents : Bulky groups (e.g., tert-butyl) may sterically hinder coupling, reducing yields (39.7%), while flexible amines (e.g., piperidin-4-yl) improve accessibility (65%) .
- Solvent polarity : DMF enhances HATU-mediated coupling efficiency compared to THF.
- Temperature : Reactions at 0–25°C minimize side reactions (e.g., oxidation of thiol groups).
Example Table :
| Amine Substituent | Yield (%) | Reference |
|---|---|---|
| tert-Butylamine | 39.7 | |
| Piperidin-4-yl | 65.0 |
Q. What structural features influence Toll-like Receptor 4 (TLR4) modulation in pyrimidoindole derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies highlight:
- Pyrimidoindole core : Essential for TLR4 binding; methylation at position 8 enhances metabolic stability .
- Thioacetamide linker : The sulfur atom improves membrane permeability (logP ~2.5) compared to oxygen analogs.
- 3-Chlorophenyl group : Meta-substitution balances hydrophobicity and electronic effects, enhancing affinity (IC₅₀ = 1.2 µM in TLR4 reporter assays) .
Q. How can contradictions in crystallographic data for related compounds be resolved?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from:
- Polymorphism : Recrystallization in different solvents (e.g., ethanol vs. DMSO) can yield distinct crystal forms.
- Data quality : High-resolution datasets (≤0.8 Å) and refinement with SHELXL reduce systematic errors.
- Comparative analysis : Cross-validate with computational methods (e.g., DFT-optimized geometries) to confirm bond lengths/angles .
Q. What computational methods predict the reactivity and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic regions (e.g., sulfur atom as a nucleophilic hotspot).
- HOMO-LUMO gaps : A smaller gap (~3.5 eV) suggests higher reactivity, correlating with observed radical scavenging activity .
- Solvent effects : PCM models simulate aqueous vs. lipid environments to predict bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
